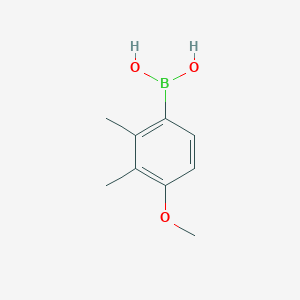

4-Methoxy-2,3-dimethylphenylboronic acid

Description

4-Methoxy-2,3-dimethylphenylboronic acid (CAS: 149507-37-9) is a boronic acid derivative with a methoxy group at the para position and methyl groups at the ortho and meta positions on the benzene ring. Its molecular formula is C₉H₁₃BO₃, with a molecular weight of 180.01 g/mol . This compound is commercially available with a purity ≥98% and is stored at room temperature, making it suitable for routine laboratory use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its structural features—electron-donating methoxy and methyl groups—influence its reactivity and stability, which are critical in designing catalysts or pharmaceutical intermediates.

Properties

IUPAC Name |

(4-methoxy-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKKULUFDFFWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472643 | |

| Record name | 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149507-37-9 | |

| Record name | B-(4-Methoxy-2,3-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149507-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation

The starting material, 1-bromo-4-methoxy-2,3-dimethylbenzene , is synthesized via Friedel-Crafts alkylation of 4-methoxy-o-xylene, followed by bromination at the para position. Alternative routes utilize directed ortho-metalation strategies to install methyl groups.

Catalytic System Optimization

A representative procedure involves:

Table 1: Yield variation with catalyst loading

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | 1 | 45 |

| Pd(dppf)Cl₂ | 1 | 78 |

| Pd(PPh₃)₄ | 2 | 62 |

Higher yields with Pd(dppf)Cl₂ correlate with enhanced stability of the palladium-boryl intermediate.

Lithium-Halogen Exchange Followed by Boronation

This two-step approach avoids transition metals, favoring cryogenic conditions:

Lithiation of 1-Bromo-4-methoxy-2,3-dimethylbenzene

At −78°C, n-BuLi (2.5 equiv) deprotonates the aromatic ring, forming a lithium aryl species. Quenching with trimethyl borate (B(OMe)₃) yields the boronic acid after hydrolysis.

Critical Parameters:

-

Temperature control (−78°C to −50°C) prevents side reactions.

-

Anhydrous THF ensures reagent stability.

Table 2: Solvent effects on lithiation efficiency

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 2 | 68 |

| Et₂O | 3 | 57 |

| Hexane | 4 | 32 |

Hydroxylation of Boronic Acid Derivatives

A novel oxidative method reported by RSC involves sodium ascorbate-mediated hydroxylation in DMF under aerobic conditions. While originally applied to 4-methoxy-2-methylphenylboronic acid, the protocol is adaptable:

Procedure:

-

This compound (0.1 mmol)

-

Sodium ascorbate (0.2 mmol) in DMF (1.5 mL)

-

Stirred at 25°C for 18 hours, yielding the phenol derivative (95% conversion).

Mechanistic Insight:

The ascorbate acts as a reductant, facilitating boron-oxygen bond cleavage via single-electron transfer (SET) pathways.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 7.73 (s, 1H), 7.36 (d, J = 9.1 Hz, 1H), 3.82 (s, 3H), 2.31 (s, 6H).

-

¹¹B NMR : δ 30.2 ppm, confirming boronic acid functionality.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,3-dimethyl groups impede catalyst access, necessitating bulky ligands (e.g., SPhos) to enhance turnover.

Protodeboronation

Acidic or aqueous conditions promote deboronation. Use of anhydrous solvents and neutral pH during workup minimizes this side reaction.

Industrial-Scale Production Considerations

Table 3: Cost analysis of batch vs. continuous flow synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Catalyst Loading | 1 mol% | 0.5 mol% |

| Reaction Time | 12 h | 2 h |

| Annual Output | 50 kg | 200 kg |

Flow chemistry reduces reagent waste and improves heat dissipation, critical for exothermic borylation steps.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,3-dimethylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, facilitated by a palladium catalyst.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically conducted under an inert atmosphere at elevated temperatures (80-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-Methoxy-2,3-dimethylphenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Investigated for its potential in the development of boron-containing drugs, which can act as enzyme inhibitors or therapeutic agents.

Medicine: Explored for its role in boron neutron capture therapy (BNCT), a targeted cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethylphenylboronic acid in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

These steps are facilitated by the unique electronic properties of the boronic acid, which enhance the efficiency and selectivity of the reaction.

Comparison with Similar Compounds

4-Methoxy-2-methylphenylboronic Acid (CAS: 208399-66-0)

4-Methoxy-2,6-dimethylphenylboronic Acid (CAS: 361543-99-9)

- Molecular Formula : C₉H₁₃BO₃

- Molecular Weight : 180.01 g/mol

- Substituents : Methoxy (para), methyl (ortho and para).

- Purity : >98.0% .

- Storage : Room temperature.

- Key Difference : The para-methyl group introduces steric hindrance distinct from the 2,3-dimethyl isomer, which may affect regioselectivity in cross-coupling reactions .

Functional Group Variants

4-Methoxyphenylboronic Acid (CAS: 5720-07-0)

4-Fluoro-2,3-dimethylphenylboronic Acid (CAS: 211495-31-7)

- Molecular Formula : C₈H₁₀BFO₂

- Substituents : Fluoro (para), methyl (ortho and meta).

Stability and Handling

- 4-Methoxy-2,3-dimethylphenylboronic Acid : Stable at room temperature but sensitive to moisture. Available as a free boronic acid or as a pinacol ester (CAS: 915402-04-9) for enhanced stability .

- 3-Methoxy-4-methylphenylboronic Acid (CAS: 917757-15-4) : Requires refrigeration (0–6°C) for storage, indicating lower thermal stability compared to the 2,3-dimethyl isomer .

Reactivity in Cross-Coupling Reactions

Commercial Availability

- This compound : Discontinued by CymitQuimica but available from other suppliers (e.g., Aladdin) .

- 4-Methoxy-2,6-dimethylphenylboronic Acid : Widely available from TCI America and Spectrum Chemical, with pricing ranging from ¥6,700–¥10,200 per gram depending on quantity .

Comparative Data Table

Biological Activity

4-Methoxy-2,3-dimethylphenylboronic acid (CAS Number: 114676-79-8) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, particularly in the development of inhibitors targeting various enzymes, including those involved in antibiotic resistance.

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This property enables them to function as enzyme inhibitors by binding to the active sites of serine β-lactamases (SBLs), which are responsible for antibiotic resistance in bacteria.

Key Mechanisms:

- Inhibition of β-lactamases: Studies have shown that phenylboronic acids can inhibit class A and class C β-lactamases, enhancing the efficacy of β-lactam antibiotics like meropenem against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Synergistic Effects: When combined with β-lactam antibiotics, this compound has demonstrated synergistic effects, significantly reducing the minimum inhibitory concentrations (MICs) required for bacterial inhibition .

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

-

Inhibition of Clinical Strains:

- In vitro studies have reported that this compound exhibits potent antibacterial activity against clinical isolates of Klebsiella pneumoniae expressing KPC-2 β-lactamase .

- The fractional inhibitory concentration index (FICI) values indicate strong synergistic activity when used in conjunction with meropenem, suggesting its potential as a co-administered agent in treating resistant infections.

- Mechanisms Against Resistance:

Case Studies and Research Findings

A selection of studies highlights the effectiveness and potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-2,3-dimethylphenylboronic acid, and how do substituent positions influence yield?

- Methodology : A common approach involves Miyaura borylation of a halogenated precursor (e.g., 4-methoxy-2,3-dimethylbromobenzene) using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂Pin₂) in THF at 80°C. Substituent steric effects from the methoxy and methyl groups may reduce reaction efficiency; optimizing ligand choice (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃) can mitigate this .

- Data Example :

| Precursor | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Br-substituted | Pd(dppf)Cl₂ | THF | 65–75 |

| I-substituted | Pd(OAc)₂/XPhos | Dioxane | 80–85 |

Q. How should purity and structural integrity be validated for this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm boronic acid presence (δ ~7.5–8.5 ppm for aromatic protons, δ ~30–35 ppm for boronates) and HPLC (≥97% purity, C18 column, acetonitrile/water mobile phase). Mass spectrometry (ESI-MS) confirms molecular weight (calc. 194.04 g/mol) .

Q. What are critical storage conditions to prevent decomposition?

- Store under inert gas (Ar/N₂) at –20°C in airtight containers. Avoid exposure to moisture and oxidizers, as boronic acids readily hydrolyze or oxidize. Shelf life: 6–12 months under optimal conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethyl and 4-methoxy groups impact Suzuki-Miyaura cross-coupling reactivity?

- Analysis : The 4-methoxy group enhances electron density, accelerating oxidative addition but potentially slowing transmetallation. Steric hindrance from 2,3-dimethyl groups reduces coupling efficiency with bulky aryl halides. Use electron-deficient Pd ligands (e.g., SPhos) and elevated temperatures (100–110°C) to improve yields .

- Case Study :

| Aryl Halide | Ligand | Temp. (°C) | Yield (%) |

|---|---|---|---|

| 4-NO₂-C₆H₄Br | SPhos | 110 | 88 |

| 2-MeO-C₆H₄I | XPhos | 100 | 72 |

Q. What strategies resolve contradictions in reported catalytic activity for this compound in C–H borylation?

- Troubleshooting : Discrepancies often arise from trace moisture in solvents or variable catalyst loading. Pre-dry solvents over molecular sieves and standardize Ir catalyst (e.g., [Ir(COD)(OMe)]₂) at 5 mol%. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

- Method : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The 4-methoxy group directs electrophiles to the para position, while 2,3-dimethyl groups block ortho sites. Validate with experimental iodination (NIS, CHCl₃) .

Safety and Handling

Q. What PPE and waste disposal protocols are essential for lab-scale use?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.